molecular formula C6H5BF3K B120242 Potassium phenyltrifluoroborate CAS No. 153766-81-5

Potassium phenyltrifluoroborate

Cat. No. B120242
CAS RN: 153766-81-5
M. Wt: 184.01 g/mol
InChI Key: DVAFPKUGAUFBTJ-UHFFFAOYSA-N
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Description

Potassium phenyltrifluoroborate (KPF3) is a potassium salt of the phenyltrifluoroborate anion, PF3. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. KPF3 is a versatile reagent and has many applications in organic synthesis and in the laboratory. It is used in a variety of processes, including the synthesis of organic compounds, the preparation of polymers and in the production of pharmaceuticals.

Scientific Research Applications

Cross-Coupling Reactions

Potassium phenyltrifluoroborate is notably used in cross-coupling reactions. For instance, it participates in the cross-coupling with aryl and heteroaryl chlorides using a palladacycle as a precatalyst, facilitating the synthesis of biphenyls under phosphine-free conditions (Alacid & Nájera, 2008). Additionally, its application in palladium-catalyzed decarboxylative cross-coupling with oxamic acids under mild conditions efficiently generates N-mono- or N,N-disubstituted benzamides and benzoates (Li, Wang, Fang, & Ge, 2011).

Layered Crystal Structures

Research into the crystal structures of aryltrifluoroborate potassium salts, including phenyltrifluoroborate, has led to insights into their layered architectures. This is significant for understanding the type and location of aromatic ring substituents in these salts (Kamiński et al., 2016).

Mannich Type Reactions

This compound is involved in Mannich type reactions. One study highlights its reaction with α,α-dichlorinated aldimines in the presence of a Lewis acid, forming a class of functionalized propargylamines and allylamines (Stas & Tehrani, 2007).

Additions to Aldehydes and Enones

The compound has been used in the addition to enones and aldehydes in the presence of Rh(I) catalysts, yielding β-functionalized ketones and allylic/benzylic alcohols. This process is more efficient than using corresponding boronic acids (Batey, Thadani, & Smil, 1999).

Suzuki-Miyaura Coupling

This compound is integral in Suzuki-Miyaura coupling. Its hydrolysis to boronic acids and subsequent use in this coupling reaction is a critical area of study (Lennox & Lloyd‐Jones, 2012).

Diastereoselective Synthesis

The compound is useful in diastereoselective synthesis. For instance, potassium allyl- and crotyltrifluoroborates undergo Lewis acid-promoted addition to N-sulfonyl and N-sulfinyl aldimines, producing homoallylic amines with high yield and diastereoselectivity (Li & Batey, 2004).

Conjugate Additions

In conjugate additions, this compound is used with monodentate phosphoramidite ligands in rhodium-catalyzed asymmetric addition to enones, demonstrating high enantioselectivity (Duursma et al., 2004).

CO2 Transport

This compound also finds application in facilitating CO2 transport. A study with potassium tetrafluoroborate as a carrier in polymer electrolyte membranes showed enhanced CO2 separation performance (Lee & Kang, 2021).

Spectroscopic Studies

Spectroscopic studies of this compound salts have been conducted to understand their properties better. For example, potassium 1-fluorobenzoyltrifluoroborate was characterized using FT-IR, Raman, and UV–Visible spectroscopies (Iramain et al., 2020).

Mechanism of Action

Target of Action

Potassium phenyltrifluoroborate is an organoboron compound . It is primarily targeted towards organic synthesis processes, where it is often used as a ligand for organometallic catalysts . The role of these catalysts is to accelerate various organic reactions, making this compound a crucial component in many synthetic procedures .

Mode of Action

This compound interacts with its targets by promoting a variety of organic reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This unique reactivity pattern allows it to be used stoichiometrically or in slight excess relative to their coupling partners .

Biochemical Pathways

This compound is involved in several biochemical pathways, including cross-coupling reactions, oxidation reactions, and reduction reactions . It can also be used in cationic polymerization catalysts, catalyst ligand modifiers, and components of organic luminescent materials .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its distribution and excretion if it were to be used in a biological context.

Result of Action

The result of this compound’s action is the facilitation of various organic reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds , contributing to the synthesis of a wide range of organic compounds.

Action Environment

This compound is stable in air but should avoid contact with water and moisture . It is a strong acidic compound that can react with bases to form corresponding salts . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.

Safety and Hazards

Potassium phenyltrifluoroborate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes .

Future Directions

Potassium organotrifluoroborates possess exceptional stabilities toward air and moisture . This makes them promising candidates for future research and applications in various fields.

Biochemical Analysis

Biochemical Properties

Potassium phenyltrifluoroborate is more nucleophilic than the corresponding arylboronic acids . It undergoes ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls . This property makes it a valuable reagent in various biochemical reactions.

Molecular Mechanism

This compound’s molecular mechanism is primarily associated with its role in cross-coupling reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known for its stability and long shelf-life , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

properties

IUPAC Name

potassium;trifluoro(phenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAFPKUGAUFBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635491
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153766-81-5
Record name Potassium trifluoro(phenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Potassium phenyltrifluoroborate exhibits several advantageous properties:* Air and moisture stability: Unlike many organometallic reagents, it demonstrates remarkable stability in the presence of air and moisture, simplifying handling and storage. [, , , ] * Good solubility in organic solvents: This property facilitates its use in various reaction media, broadening its synthetic applications. [, , , ]* Transmetalation ability: It readily participates in transmetalation with palladium catalysts, a crucial step in cross-coupling reactions. [, , , ]

A: this compound serves as a convenient source of phenyl nucleophile in Suzuki-Miyaura reactions. It undergoes transmetalation with a palladium catalyst, transferring the phenyl group to the palladium center. This phenyl-palladium species then reacts with an aryl halide to form the desired biaryl product. [, , , ]

A: Yes, research has shown that this compound can be effectively utilized in Suzuki-Miyaura coupling reactions conducted in water, offering a greener alternative to traditional organic solvents. [, , , ]

A: this compound offers distinct advantages over other commonly used reagents like phenylboronic acid:* Enhanced stability: It exhibits superior stability towards air and moisture compared to phenylboronic acid. [, , , ] * Improved handling: Its solid nature allows for easier handling and weighing compared to the often-viscous phenylboronic acid. [, , , ]

A: this compound has demonstrated its utility in various reactions, including:* Addition to dinitriles: It participates in palladium-catalyzed addition reactions with dinitriles, yielding diphenyl diones. [, ]* Decarboxylative cross-coupling: It reacts with oxamic acids in the presence of a palladium catalyst to generate benzamides and benzoates. [, ]* Rhodium-catalyzed conjugate addition: It can be employed in asymmetric conjugate addition reactions with enones using rhodium catalysts and chiral ligands. []* Reduction of aldehydes and ketones: It can catalyze the reduction of aldehydes and ketones to alcohols using silanes as reducing agents. []

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